(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride
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Overview
Description
(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO2 and a molecular weight of 283.68 g/mol. This compound is derived from the amino acid alanine and features a methyl group and a 2,4,5-trifluorophenyl group. It is commonly used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from Alanine: Alanine can be converted to (R)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride through a series of reactions involving protection, alkylation, and deprotection steps.
From 2,4,5-Trifluorophenylacetic Acid: This method involves the reaction of 2,4,5-trifluorophenylacetic acid with methylamine followed by esterification.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Ester derivatives or amide derivatives.
Scientific Research Applications
This compound is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.
Comparison with Similar Compounds
(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride is unique due to its trifluorophenyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate: Lacks the chiral center present in the (R)-isomer.
Methyl 3-amino-4-(2,4,6-trifluorophenyl)butanoate: Similar structure but with a different position of the fluorine atoms on the phenyl ring.
These compounds may exhibit different reactivity and biological activity due to variations in their chemical structure.
Properties
IUPAC Name |
methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;/h3,5,7H,2,4,15H2,1H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHUQANPVYGJKF-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](CC1=CC(=C(C=C1F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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